molecular formula C9H9FO4S B2805542 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid CAS No. 1897051-52-3

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

Cat. No.: B2805542
CAS No.: 1897051-52-3
M. Wt: 232.23
InChI Key: ZQXMIAHJZONUKP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is a high-value fluorinated and sulfonated aromatic building block designed for advanced research and development. Its multifaceted structure, incorporating both electron-withdrawing (methylsulfonyl, carboxylic acid) and modifying (fluoro, methyl) groups, makes it a versatile intermediate in exploratory chemistry. This compound is primarily investigated for its potential in pharmaceutical chemistry and agrochemical science. Researchers utilize it as a key precursor in the synthesis of complex molecules, where it can contribute to the development of novel bioactive compounds. The benzoic acid moiety allows for further functionalization, notably through amide coupling reactions, to create a diverse array of derivatives. The presence of the fluorine atom is a critical feature, often employed to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. The methylsulfonyl group is a strong electron-withdrawing substituent that can influence the compound's reactivity and its ability to participate in key intermolecular interactions within a larger molecular framework. Based on its closely related analogues, this chemical is expected to be a solid with potential application in the synthesis of kinase inhibitors or other targeted therapeutics, following the trend of similar fluorinated benzoic acids in medicinal chemistry . As a specialist research chemical, it is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-fluoro-4-methyl-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-5-3-7(10)6(9(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMIAHJZONUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897051-52-3
Record name 2-fluoro-5-methanesulfonyl-4-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid, a key building block in the development of various pharmacologically active molecules. The presented synthesis employs a logical and efficient four-step sequence starting from the readily available 2-fluoro-4-methylbenzoic acid. The core transformations involve electrophilic nitration, reduction of the nitro group, a Sandmeyer-type conversion to a methylthioether, and a final oxidation to the target sulfone. This guide offers a detailed experimental protocol for each step, discusses the rationale behind the chosen reagents and conditions, and provides a visual representation of the synthetic workflow.

Introduction: The Significance of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid, incorporating a fluorine atom, a methyl group, and a methylsulfonyl moiety, imparts unique physicochemical properties that are highly desirable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility. Consequently, this molecule serves as a valuable intermediate for the synthesis of complex pharmaceutical candidates.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests several potential synthetic pathways. The chosen strategy focuses on a reliable and scalable route that proceeds through well-established and high-yielding chemical transformations. The key disconnections are made at the carbon-sulfur and carbon-nitrogen bonds, leading back to a commercially available starting material.

Our forward synthesis commences with 2-fluoro-4-methylbenzoic acid and sequentially introduces the required functional groups. This approach offers excellent control over regioselectivity and avoids the use of hazardous or expensive starting materials.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is accomplished in four distinct steps, as illustrated in the workflow diagram below.

Synthesis_Workflow A 2-Fluoro-4-methylbenzoic acid B 2-Fluoro-4-methyl-5-nitrobenzoic acid A->B Nitration (HNO3, H2SO4) C 5-Amino-2-fluoro-4-methylbenzoic acid B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D 2-Fluoro-4-methyl-5-(methylthio)benzoic acid C->D Diazotization & Thiolation (NaNO2, HCl then NaSMe or (MeS)2) E 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid D->E Oxidation (e.g., H2O2, m-CPBA)

Figure 1: Synthetic workflow for 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid.

Step 1: Nitration of 2-Fluoro-4-methylbenzoic acid

The initial step involves the electrophilic nitration of 2-fluoro-4-methylbenzoic acid to introduce a nitro group at the 5-position. The ortho-para directing effects of the fluorine and methyl groups, along with the meta-directing effect of the carboxylic acid, favor the desired regiochemistry.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 2-fluoro-4-methylbenzoic acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice, which will precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-methyl-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

The nitro group of 2-fluoro-4-methyl-5-nitrobenzoic acid is then reduced to an amino group. Several methods can be employed for this transformation, with a common and effective choice being reduction with iron powder in the presence of an acid, such as hydrochloric acid.[1] Catalytic hydrogenation using palladium on carbon is another viable option.[1]

Experimental Protocol (Fe/HCl Reduction):

  • In a round-bottom flask, suspend 2-fluoro-4-methyl-5-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-amino-2-fluoro-4-methylbenzoic acid.

Step 3: Sandmeyer-Type Conversion to a Methylthioether

The amino group is converted to a methylthioether via a Sandmeyer-type reaction.[2] This involves the formation of a diazonium salt, which is then reacted with a methylthiolating agent.[2]

Experimental Protocol:

  • Suspend 5-amino-2-fluoro-4-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of a methylthiolating agent, such as sodium thiomethoxide or dimethyl disulfide with a reducing agent.

  • Slowly add the cold diazonium salt solution to the thiomethoxide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-fluoro-4-methyl-5-(methylthio)benzoic acid.[3]

Step 4: Oxidation to the Methylsulfonyl Group

The final step is the oxidation of the methylthioether to the corresponding methylsulfone. This can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.[4]

Experimental Protocol (H₂O₂/Acetic Acid Oxidation):

  • Dissolve 2-fluoro-4-methyl-5-(methylthio)benzoic acid in glacial acetic acid.

  • Slowly add a 30% aqueous solution of hydrogen peroxide to the mixture.

  • Heat the reaction mixture and maintain it at a moderate temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to afford the final product, 2-fluoro-4-methyl-5-methylsulfonylbenzoic acid.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
12-Fluoro-4-methyl-5-nitrobenzoic acid2-Fluoro-4-methylbenzoic acidHNO₃, H₂SO₄85-95
25-Amino-2-fluoro-4-methylbenzoic acid2-Fluoro-4-methyl-5-nitrobenzoic acidFe, HCl80-90
32-Fluoro-4-methyl-5-(methylthio)benzoic acid5-Amino-2-fluoro-4-methylbenzoic acidNaNO₂, HCl, NaSMe60-75
42-Fluoro-4-methyl-5-methylsulfonylbenzoic acid2-Fluoro-4-methyl-5-(methylthio)benzoic acidH₂O₂, CH₃COOH80-95

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid. The use of readily available starting materials and well-established chemical transformations makes this pathway suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The final product is a valuable building block for the synthesis of novel therapeutic agents, and this guide provides the necessary technical information for its successful preparation.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • PMC - NIH. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. [Link]

Sources

Technical Guide: 2-Fluoro-4-methyl-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Examination of its Physicochemical Properties, Synthesis, and Analytical Characterization for Advanced R&D Applications

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid, a specialized aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and agrochemical development. The strategic placement of its functional groups—a fluorine atom, a methyl group, and a methylsulfonyl group—on the benzoic acid core imparts unique electronic and steric properties that are highly valuable for designing next-generation bioactive molecules. This document details the compound's core physicochemical properties, outlines a logical, multi-step synthetic pathway, presents standardized protocols for its analytical characterization, and discusses its prospective applications.

Compound Identification and Physicochemical Properties

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is a polysubstituted aromatic compound. Its identity is established by its unique chemical structure and corresponding identifiers.

Table 1: Core Compound Identifiers

PropertyValueSource
IUPAC Name 2-Fluoro-4-methyl-5-(methylsulfonyl)benzoic acidN/A
Synonym 2-fluoro-5-methanesulfonyl-4-methylbenzoic acid[1]
CAS Number 1897051-52-3N/A
Molecular Formula C₉H₉FO₄SN/A
Molecular Weight 232.23 g/mol N/A

Physicochemical Characteristics

While specific experimental data such as melting point, boiling point, and solubility for this compound are not extensively documented in public literature, its physical state can be predicted based on structurally similar compounds like 2-fluoro-4-methylbenzoic acid, which is a solid powder at room temperature[2]. The presence of the polar carboxylic acid and methylsulfonyl groups, combined with the crystalline nature of substituted benzoic acids, suggests that this compound is a solid with low solubility in water and higher solubility in polar organic solvents like methanol, ethyl acetate, and dimethyl sulfoxide (DMSO).

Retrosynthetic Analysis and Proposed Synthesis Workflow

Mechanistic Rationale:

The synthetic strategy is designed to install the required functional groups in a controlled, regioselective manner.

  • Diazotization-Sandmeyer Reaction: The initial amine group is an excellent synthetic handle. Converting it to a diazonium salt allows for its replacement with a thiol-containing group via a Sandmeyer-type reaction, which is a standard transformation.

  • Thioether Oxidation: The installed thioether is a precursor to the desired sulfone. A strong oxidizing agent like hydrogen peroxide or potassium permanganate is required for the two-step oxidation from a sulfide to a sulfone. This oxidation is a common and high-yielding reaction in the synthesis of sulfonyl-containing compounds, including herbicide intermediates[3].

  • Benzylic Bromination: The methyl group on the aromatic ring is activated for free-radical halogenation. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the standard reagent for this selective transformation, leaving the electron-deficient ring untouched.

  • Oxidation to Carboxylic Acid: The final step involves the oxidation of the benzylic bromide to the carboxylic acid. This can be achieved using a strong oxidant like potassium permanganate or via conversion to a nitrile followed by hydrolysis. This approach is analogous to synthetic methods used for other substituted benzoic acids[2].

G A 2-Fluoro-4-methylaniline (Starting Material) B 2-Fluoro-4-methyl-1-thiomethylbenzene A->B 1. NaNO₂, HCl 2. KSCN or CH₃SH C 2-Fluoro-4-methyl-1-(methylsulfonyl)benzene B->C H₂O₂ or KMnO₄ (Oxidation) D 1-(Bromomethyl)-2-fluoro-4-(methylsulfonyl)benzene C->D NBS, AIBN (Benzylic Bromination) E 2-Fluoro-4-methyl-5-methylsulfonylbenzoic Acid (Final Product) D->E KMnO₄ or 1. NaCN 2. H₃O⁺ (Oxidation/Hydrolysis)

Caption: Proposed multi-step synthesis workflow for the target compound.

Analytical Characterization and Quality Control

To confirm the identity, purity, and structural integrity of the synthesized 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid, a suite of standard analytical techniques must be employed.

3.1 Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. This technique is ideal for determining the purity of the final product and detecting any remaining starting materials or byproducts.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Employ a gradient elution method.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Detection: Monitor the eluent using a UV detector at 254 nm.

  • Analysis: The purity is calculated by integrating the area of the main product peak relative to the total peak area. A purity level of >95% is typically required for research applications.

3.2 Molecular Weight Confirmation via Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight.

Experimental Protocol:

  • Ionization: Use Electrospray Ionization (ESI) in negative mode, as the carboxylic acid group is readily deprotonated.

  • Sample Infusion: Introduce the HPLC-purified sample dissolved in methanol directly into the mass spectrometer.

  • Analysis: Scan for the [M-H]⁻ ion. For C₉H₉FO₄S (MW = 232.23), the expected primary ion will be observed at an m/z of approximately 231.22. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million[4].

3.3 Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F), allowing for unambiguous confirmation of the molecule's covalent structure.

Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):

  • ~13.5 ppm (singlet, 1H): The acidic proton of the carboxylic acid.

  • ~8.0 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid.

  • ~7.5 ppm (doublet, 1H): Aromatic proton ortho to the fluorine atom.

  • ~3.3 ppm (singlet, 3H): Protons of the methylsulfonyl group.

  • ~2.4 ppm (singlet, 3H): Protons of the methyl group attached to the ring.

Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):

  • A single resonance is expected, with its chemical shift influenced by the adjacent substituents.

G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow Crude Crude Product HPLC HPLC (Purity >95%) Crude->HPLC MS Mass Spectrometry (Confirm MW = 232.23) HPLC->MS NMR NMR (¹H, ¹³C, ¹⁹F) (Confirm Structure) MS->NMR Final Characterized Product (CAS: 1897051-52-3) NMR->Final

Caption: Workflow for the analytical characterization of the final product.

Potential Applications in Research and Development

The unique combination of functional groups in 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid makes it a valuable intermediate for several high-value applications.

  • Pharmaceutical Drug Discovery: Fluorinated benzoic acids are common building blocks in medicinal chemistry[5][6]. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the carboxylic acid. The methylsulfonyl group is a strong hydrogen bond acceptor and can serve as a bioisostere for other functional groups. This compound is particularly well-suited for the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics[5][6].

  • Agrochemical Synthesis: Substituted benzoic acids containing sulfone moieties are known intermediates in the production of modern herbicides[3]. The specific substitution pattern can be tailored to achieve high potency and selectivity for target weed species while maintaining safety for crops.

  • Specialty Chemicals and Materials Science: The defined orientation of polar and non-polar groups makes this molecule a candidate for creating advanced polymers or functional materials where properties like thermal stability and chemical resistance are desired.

Conclusion

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid (MW: 232.23 g/mol ) is a highly functionalized chemical intermediate with significant potential in R&D. While detailed public data on its properties is limited, its synthesis and characterization can be reliably achieved through established organic chemistry and analytical protocols. Its structural features position it as a valuable building block for the development of novel pharmaceuticals, advanced agrochemicals, and specialty materials, making it a compound of interest for researchers in both academic and industrial settings.

References
  • MDPI. Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. [Link]

  • Yao, L. S., et al. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information (PMC). [Link]

  • LookChem. Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. Their unique three-dimensional arrangements and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse heterocyclic compounds utilizing 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid as a versatile starting material.

The strategic placement of a fluorine atom at the 2-position, a methyl group at the 4-position, and a methylsulfonyl group at the 5-position of the benzoic acid core offers a unique combination of electronic and steric properties. The fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity.[1] The methylsulfonyl group, a strong electron-withdrawing group, can modulate the reactivity of the aromatic ring and provide additional hydrogen bonding opportunities in the final compounds. This guide will explore the transformation of this highly functionalized building block into valuable heterocyclic systems, such as quinolones and benzoxazinones, which are known to exhibit a wide range of biological activities.[2][3]

Core Synthetic Strategies

The synthetic utility of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid lies in the reactivity of its key functional groups: the carboxylic acid and the ortho-fluoro substituent. The carboxylic acid can be readily converted into an amide, which can then undergo intramolecular cyclization. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides a handle for ring closure with a suitably positioned nucleophile.

This guide will focus on two primary cyclization strategies to construct key heterocyclic cores:

  • Synthesis of Quinolone Derivatives: Quinolones are a well-established class of antibacterial agents.[2] The synthesis will proceed via an initial amidation of the carboxylic acid followed by an intramolecular cyclization reaction.

  • Synthesis of Benzoxazinone Derivatives: Benzoxazinones are another important class of heterocyclic compounds with diverse pharmacological properties.[3][4][5] Their synthesis will be achieved through a cyclization reaction involving the carboxylic acid and a suitable one-carbon or nitrogen-containing reagent.

The following sections will provide detailed, step-by-step protocols for these transformations, along with explanations for the experimental choices and visual representations of the reaction pathways.

PART 1: Synthesis of 6-Methyl-7-methylsulfonyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

This protocol outlines the synthesis of a quinolone scaffold, a core structure in many antibacterial drugs.[2][6] The strategy involves the reaction of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid with an appropriate amine to form an enamine intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol 1: Two-Step Synthesis of a Quinolone Carboxylic Acid

Step 1a: Synthesis of Diethyl 2-((2-fluoro-4-methyl-5-(methylsulfonyl)benzoyl)amino)malonate

This step involves the amidation of the starting benzoic acid with diethyl aminomalonate.

  • Materials:

    • 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • Diethyl aminomalonate hydrochloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and heating mantle

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid (1.0 eq.) in anhydrous DCM, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • In a separate flask, dissolve diethyl aminomalonate hydrochloride (1.1 eq.) in anhydrous DCM and add triethylamine (2.5 eq.) at 0 °C.

    • To this solution, add a solution of the crude acid chloride in anhydrous DCM dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 1b: Intramolecular Cyclization to form Ethyl 6-methyl-7-(methylsulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step utilizes a base-mediated intramolecular cyclization to form the quinolone ring system.

  • Materials:

    • Diethyl 2-((2-fluoro-4-methyl-5-(methylsulfonyl)benzoyl)amino)malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous Ethanol (EtOH)

    • Magnetic stirrer and reflux condenser

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the product from Step 1a (1.0 eq.) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (2.0 eq.) in anhydrous ethanol.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 1c: Hydrolysis to 6-Methyl-7-(methylsulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 6-methyl-7-(methylsulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

    • Sodium hydroxide (NaOH)

    • Water and Ethanol

    • Hydrochloric acid (HCl)

    • Magnetic stirrer and reflux condenser

  • Procedure:

    • Suspend the ester from Step 1b (1.0 eq.) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq.).

    • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.

    • The resulting precipitate is filtered, washed with water, and dried to afford the final quinolone carboxylic acid.

Workflow Diagram

Synthesis_of_Quinolone A 2-Fluoro-4-methyl-5- methylsulfonylbenzoic acid B Diethyl aminomalonate SOCl₂, TEA, DCM A->B Step 1a C Amide Intermediate B->C D NaOEt, EtOH Reflux C->D Step 1b E Ethyl 6-methyl-7-(methylsulfonyl)-4-oxo- 1,4-dihydroquinoline-3-carboxylate D->E F NaOH, H₂O/EtOH Reflux, then HCl E->F Step 1c G 6-Methyl-7-(methylsulfonyl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid F->G

Caption: Synthetic workflow for the preparation of a quinolone carboxylic acid derivative.

Expected Data
CompoundMolecular FormulaMolecular WeightExpected Yield (%)
Diethyl 2-((2-fluoro-4-methyl-5-(methylsulfonyl)benzoyl)amino)malonateC₁₆H₂₀FNO₇S389.4070-80
Ethyl 6-methyl-7-(methylsulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₄H₁₄NO₅S312.3360-70
6-Methyl-7-(methylsulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₂H₁₁NO₅S285.2985-95

PART 2: Synthesis of 6-Methyl-7-methylsulfonyl-4H-benzo[d][1][8]oxazin-4-one Derivatives

This section describes the synthesis of benzoxazinones, a class of compounds with a broad spectrum of biological activities.[3][4][5] The protocol utilizes a cyclization reaction of the starting benzoic acid with a suitable cyclizing agent.

Experimental Protocol 2: One-Pot Synthesis of a Benzoxazinone

This protocol describes a one-pot synthesis of a 2-substituted benzoxazinone from 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid and an amide.

  • Materials:

    • 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

    • A primary amide (e.g., benzamide)

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous Pyridine

    • Magnetic stirrer

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid (1.0 eq.) and the primary amide (1.1 eq.) in anhydrous pyridine at 0 °C, add trifluoroacetic anhydride (1.5 eq.) dropwise.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Reaction Scheme Diagram

Synthesis_of_Benzoxazinone A 2-Fluoro-4-methyl-5- methylsulfonylbenzoic acid B Primary Amide (R-CONH₂) TFAA, Pyridine A->B One-Pot C 2-R-6-methyl-7-(methylsulfonyl)- 4H-benzo[d][1,3]oxazin-4-one B->C

Caption: One-pot synthesis of a 2-substituted benzoxazinone derivative.

Expected Data
R-group of AmideProduct NameMolecular FormulaMolecular WeightExpected Yield (%)
Phenyl6-Methyl-7-(methylsulfonyl)-2-phenyl-4H-benzo[d][1][7]oxazin-4-oneC₁₆H₁₃NO₄S315.3565-75
Methyl2,6-Dimethyl-7-(methylsulfonyl)-4H-benzo[d][1][7]oxazin-4-oneC₁₁H₁₁NO₄S253.2860-70

Trustworthiness and Self-Validation

The protocols described in this application note are based on well-established synthetic methodologies in heterocyclic chemistry.[1][2][4] The progress of each reaction should be diligently monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the heterocyclic ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the synthesized molecules.

  • Melting Point Analysis: To assess the purity of the final compounds.

By following these validation steps, researchers can ensure the reliability and reproducibility of the described synthetic procedures.

Conclusion

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid serves as a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. This application note provides detailed and actionable protocols for the preparation of quinolone and benzoxazinone derivatives. The described synthetic strategies are robust and can be adapted for the synthesis of a library of analogues for further investigation in drug discovery programs. The unique substitution pattern of the starting material offers the potential for novel compounds with enhanced biological activities and improved pharmacokinetic properties.

References

  • Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry - Benchchem.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles. - ResearchGate. Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. Available at: [Link]

  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives - Chemical Papers. Available at: [Link]

  • Benzoxazinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents - orientjchem.org. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • Examples of some benzothiazine based drugs - ResearchGate. Available at: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic Acid for Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural confirmation of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid, a compound of interest in pharmaceutical synthesis and drug development. In the development of novel therapeutics, the unequivocal confirmation of a molecule's structure is a cornerstone of quality control, ensuring safety and efficacy.[1] Spectroscopic techniques are indispensable in this process, offering a multi-faceted view of a compound's molecular architecture.[2][3]

This document outlines an integrated analytical approach using Fourier-Transform Infrared (FT-IR), multi-nuclear Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct, published experimental spectra for this specific molecule are not widely available, this guide establishes a robust protocol based on established spectroscopic principles. We will present the expected data, grounded in the analysis of analogous structures and functional groups, to provide researchers with a reliable benchmark for comparison and verification.

The Target Molecule: 2-Fluoro-4-methyl-5-methylsulfonylbenzoic Acid

The primary objective is to confirm the substitution pattern and the presence of all key functional groups on the benzene ring. The structure, with atom numbering for NMR reference, is presented below.

Caption: Molecular structure of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid.

Part 1: Functional Group Identification with FT-IR Spectroscopy

Expertise & Experience: FT-IR spectroscopy is the logical first step in structural analysis. It is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups, thereby offering an initial validation of the chemical synthesis.[4] The presence of a carboxylic acid, a sulfonyl group, and aromatic C-H bonds can be quickly confirmed, providing a foundational check before proceeding to more detailed structural mapping with NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This step is crucial to computationally subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).[5]

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the integrated anvil to ensure firm contact between the sample and the crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance spectrum.

Data Presentation: Expected FT-IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies expected for the target molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid (O-H)Stretching2500 - 3300Very broad, strong; often overlaps with C-H stretches[6][7]
Aromatic (C-H)Stretching3000 - 3100Sharp, medium intensity peaks on the O-H envelope
Methyl (C-H)Stretching2850 - 2960Sharp, medium intensity peaks
Carboxylic Acid (C=O)Stretching1680 - 1710Very strong, sharp; lowered by conjugation[6][8]
Aromatic Ring (C=C)Stretching1450 - 1600Multiple medium to strong bands
Sulfonyl (S=O)Asymmetric Stretching1300 - 1350Strong, sharp[9][10]
Sulfonyl (S=O)Symmetric Stretching1140 - 1180Strong, sharp[9][10]
Aromatic C-FStretching1100 - 1250Strong, can overlap with other signals
Carboxylic Acid (C-O)Stretching1210 - 1320Strong, often coupled with O-H bend

Trustworthiness: The presence of all these bands, particularly the very broad O-H stretch, the strong C=O carbonyl peak, and the two distinct, strong S=O stretches, provides a high-confidence fingerprint for the intended molecular structure. The absence of significant peaks in other regions (e.g., N-H or C≡N stretches) would confirm the purity of the sample from common synthetic impurities.

Part 2: Definitive Structural Mapping with NMR Spectroscopy

Expertise & Experience: While FT-IR confirms the building blocks, NMR spectroscopy reveals how they are connected.[11] A combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment of the substitution pattern on the aromatic ring. The choice of a deuterated solvent is critical; DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and shifts the exchangeable acid proton into a clear, observable region of the spectrum.[12]

Experimental Protocol: Multi-Nuclear NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to allow for quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. A proton-decoupled experiment is standard to produce sharp, singlet peaks for each unique carbon.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is a highly sensitive nucleus, and acquisition is typically rapid.[13][14] A proton-coupled spectrum may be useful to observe J-couplings to adjacent protons.

Data Presentation: Expected ¹H NMR Chemical Shifts and Couplings

(Reference: TMS at 0 ppm; Solvent: DMSO-d₆)

Proton(s)LabelExpected δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
-COOHHₐ> 12.0broad singletN/AHighly deshielded, exchangeable proton, characteristic of carboxylic acids.[7]
Ar-HH₆7.9 - 8.1doublet (d)³J(H-F) ≈ 6-9 Hzortho to the electron-withdrawing COOH and ortho to the F atom, causing deshielding and splitting.
Ar-HH₃7.5 - 7.7singlet (s)N/AFlanked by two substituents (F and CH₃), likely showing minimal or no proton coupling.
-SO₂CH₃Hₑ3.2 - 3.4singlet (s)N/AMethyl group attached to the strongly electron-withdrawing sulfonyl group.
Ar-CH₃Hₔ2.3 - 2.5singlet (s)N/AStandard chemical shift for a methyl group on an aromatic ring.[15]
Data Presentation: Expected ¹³C NMR Chemical Shifts

(Reference: TMS at 0 ppm; Solvent: DMSO-d₆)

Carbon(s)LabelExpected δ (ppm)Multiplicity (C-F Coupling)Rationale
-C OOHC₇165 - 168singletCarbonyl carbon, highly deshielded by two oxygen atoms.[16]
C -FC₂158 - 162doublet, ¹J(C-F) ≈ 240-250 HzDirectly bonded to fluorine, resulting in strong deshielding and a large one-bond C-F coupling constant.
C -CH₃C₄140 - 145doublet, ³J(C-F) ≈ 3-5 HzAromatic carbon attached to the methyl group.
C -SO₂RC₅138 - 142singletAromatic carbon attached to the sulfonyl group.
C -HC₃, C₆115 - 135doublets (due to C-F coupling)Aromatic carbons bonded to hydrogen; their exact shifts and C-F coupling constants confirm their positions.
C -COOHC₁125 - 130doublet, ²J(C-F) ≈ 15-25 HzQuaternary carbon attached to the carboxylic acid group.
-SO₂C H₃C₉42 - 45singletMethyl carbon of the sulfonyl group.
Ar-C H₃C₈20 - 22singletMethyl carbon attached to the aromatic ring.
Data Presentation: Expected ¹⁹F NMR Chemical Shift

(Reference: CFCl₃ at 0 ppm)

FluorineExpected δ (ppm)MultiplicityRationale
Ar-F-110 to -125doubletThe chemical shift is typical for a fluorine on an aromatic ring. It will be split by the ortho proton (H₆).[17]

Trustworthiness: The combination of these three NMR experiments provides a self-validating system. The ¹H NMR signal multiplicities and coupling constants must be consistent with the proposed substitution pattern. The large ¹J(C-F) coupling in the ¹³C spectrum definitively identifies the carbon atom bonded to fluorine. Finally, the ¹⁹F NMR confirms the electronic environment of the fluorine atom. The convergence of all this data provides an exceptionally high degree of confidence in the final structure assignment.

Part 3: Analysis of the Conjugated System with UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π→π* transitions of the conjugated aromatic system. While less structurally specific than NMR, it serves as a valuable comparative tool. The position of the absorption maximum (λₘₐₓ) is sensitive to the nature and position of substituents on the benzene ring.[18]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 mg/mL) in the chosen solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Presentation: Expected UV-Vis Absorption
TransitionExpected λₘₐₓ (nm)Rationale
π→π*210 - 220 and 250 - 290Aromatic carboxylic acids typically show two primary absorption bands.[6][19] The exact positions will be influenced by the combined electronic effects of the fluoro, methyl, and methylsulfonyl substituents, which act as auxochromes and modify the energy of the electronic transitions.

Integrated Analytical Workflow and Conclusion

The confirmation of the structure of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is not based on a single piece of data but on the logical convergence of evidence from orthogonal analytical techniques. The workflow diagram below illustrates this process.

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

Authoritative Grounding: By systematically applying this workflow, a researcher can build an unassailable case for the structure of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid. The FT-IR data confirms the presence of all required functional components. The comprehensive NMR data provides the precise connectivity and regiochemistry, distinguishing the target molecule from any potential isomers. Finally, the UV-Vis data corroborates the nature of the aromatic electronic system. This multi-technique, self-validating approach is fundamental to ensuring the quality and integrity of chemical compounds in a research and development setting.

References

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  • Lázár, I. (2020). Spectroscopic Methods in Drug Quality Control and Development. ResearchGate. [Link]

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  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

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  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Spiteller, G. (1975). [Use of spectroscopic methods in drug analysis]. PubMed. [Link]

  • Arelab. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]

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  • PubChemLite. (n.d.). 2-fluoro-5-(methylsulfonyl)benzoic acid (C8H7FO4S). [Link]

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  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

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